molecular formula C12H17Cl2NO3P- B034566 Hexyl 2,5-dichlorophenylphosphoroamidate CAS No. 109791-13-1

Hexyl 2,5-dichlorophenylphosphoroamidate

Cat. No.: B034566
CAS No.: 109791-13-1
M. Wt: 326.15 g/mol
InChI Key: KFTDOKAFZCTUQM-UHFFFAOYSA-M
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Description

Hexyl 2,5-dichlorophenylphosphoroamidate is an organophosphorus compound characterized by a phosphoroamidate backbone substituted with a hexyl chain and a 2,5-dichlorophenyl group. Phosphoroamidates are structurally defined by a central phosphorus atom bonded to an amide group and ester functionalities. Such compounds are often explored in agrochemical or pharmaceutical applications due to their tunable physicochemical properties .

Properties

CAS No.

109791-13-1

Molecular Formula

C12H17Cl2NO3P-

Molecular Weight

326.15 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid

InChI

InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17)

InChI Key

KFTDOKAFZCTUQM-UHFFFAOYSA-M

SMILES

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O

Canonical SMILES

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O

Synonyms

HDCP cpd
hexyl 2,5-dichlorophenylphosphoroamidate
hexyl-DCP
O-hexyl O-2,5-dichlorophenyl phosphoramidate
O-hexyl O-2,5-dichlorophenylphosphoroamidate

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

A. Substrate for Enzymatic Studies
HDCP has been utilized as a substrate to study the activity of serum A-esterases in both domestic and sea birds. Research indicates that it can induce delayed neuropathy in hens, making it a valuable tool for identifying new A-esterase activities and understanding their hydrolysis levels under different conditions, including copper (Cu²⁺) and zinc (Zn²⁺) dependence .

B. Chiral Compound Analysis
As a chiral organophosphorus compound, HDCP undergoes enzymatic hydrolysis in biological systems. This property is exploited in chiral high-performance liquid chromatography (HPLC) to separate its enantiomers, which is crucial for studying stereoselectivity in biochemical reactions .

C. Neuropathy Target Esterase (NTE) Activity
Studies have shown that HDCP inhibits NTE activity, which is essential for understanding neurotoxic mechanisms. Recovery of NTE activity post-inhibition has been documented in bovine chromaffin cell cultures, indicating potential pathways for therapeutic interventions .

Agricultural Chemistry

A. Pesticide Development
HDCP is being explored as a potential pesticide or herbicide due to its biological activity against various pests. Its efficacy and safety profiles are under investigation to establish its viability as a sustainable agricultural chemical.

Toxicological Research

A. Hydrolysis Mechanisms
Research has demonstrated that the hydrolysis of HDCP in hen plasma is significantly enhanced by Cu²⁺ ions, indicating a potential detoxification pathway for organophosphorus compounds . Understanding these mechanisms is critical for assessing the environmental impact and safety of such compounds.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Biochemical StudiesSubstrate for A-esterases; chiral analysisInduces neuropathy; hydrolysis studies
Agricultural ChemistryPotential pesticide/herbicideBiological activity against pests
Toxicological ResearchMechanisms of hydrolysis and detoxificationCu²⁺ enhances hydrolysis rates

Case Studies

  • Enzymatic Hydrolysis Study : A study investigated the hydrolysis levels of HDCP in hen serum and established the dependence on metal ions like Cu²⁺ and Zn²⁺. This research provides insights into the enzymatic pathways involved in detoxifying organophosphorus compounds .
  • Chiral Analysis Using HPLC : The separation of enantiomers of HDCP through chiral HPLC was examined, highlighting its utility in stereochemical studies relevant to pharmacology and toxicology .
  • NTE Recovery Mechanism : Research focused on the recovery of NTE activity after inhibition by HDCP, providing critical insights into neurotoxic effects and potential recovery strategies within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Hexyl 2,5-dichlorophenylphosphoroamidate and related compounds from the provided evidence:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
This compound Not explicitly provided Hexyl, 2,5-dichlorophenyl, phosphoroamidate Likely high lipophilicity; potential pesticidal use (inferred) N/A
1-Ethylhexyl diisopropylphosphoramidocyanidoate C15H31N2O2P Ethylhexyl, diisopropyl, phosphoramidocyanidate Cyanido group enhances reactivity; used in synthetic chemistry
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C14H12O3 Diphenyl, hydroxyl, carboxylic acid Intermediate in organic synthesis
Hexyl butyrate C10H20O2 Hexyl, butyrate ester Fragrance/flavor industry

Substituent Effects on Reactivity and Stability

  • This compound vs. 1-Ethylhexyl Diisopropylphosphoramidocyanidoate :

    • The 2,5-dichlorophenyl group in the former introduces electron-withdrawing chlorine atoms, which may increase electrophilicity at the phosphorus center compared to the diisopropyl groups in the latter. This could enhance interactions with biological targets (e.g., enzymes in pests) .
    • The cyanido group in 1-ethylhexyl diisopropylphosphoramidocyanidoate may confer greater hydrolytic instability compared to the dichlorophenyl group, which could improve environmental persistence in the target compound .
  • Comparison with Benzilic Acid: Benzilic acid’s diphenyl and hydroxyl groups make it a rigid, planar molecule with applications as a synthetic intermediate.
  • Hexyl Chain Role: Both this compound and hexyl butyrate utilize a hexyl group to improve lipid solubility.

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical approach involves reacting 2,5-dichlorophenol with phosphorus oxychloride (POCl₃) to form a dichlorophenyl phosphoryl chloride intermediate. Subsequent amidation with hexylamine yields the target compound. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic phosphorus center in POCl₃, displacing chloride ions.

Key stoichiometric ratios include a 1:1.2 molar ratio of 2,5-dichlorophenol to POCl₃ to account for side reactions. Hexylamine is introduced in a 1.5-fold excess to drive the amidation step to completion.

Optimization of Reaction Conditions

  • Temperature : 0–5°C during phosphorylation to minimize hydrolysis; 25°C for amidation.

  • Solvent : Anhydrous dichloromethane or toluene for moisture-sensitive steps.

  • Catalyst : Triethylamine (5 mol%) to neutralize HCl byproducts.

Yields typically range from 65% to 75%, with purity dependent on rigorous exclusion of moisture.

Phosphoramidate Synthesis via Phosphine Catalysis

Role of Triphenylphosphine (PPh₃)

Recent advances utilize PPh₃ as a catalyst to mediate the coupling of 2,5-dichlorophenyl dichlorophosphate with hexylamine. This method avoids harsh conditions and improves regioselectivity. The phosphine facilitates the formation of a reactive phosphonium intermediate, which undergoes nucleophilic attack by the amine.

Experimental Protocol

  • Reagents : Dichlorophenyl dichlorophosphate (1 equiv), hexylamine (1.2 equiv), PPh₃ (10 mol%).

  • Solvent : Tetrahydrofuran (THF) at reflux (66°C).

  • Reaction Time : 12 hours.

This method achieves yields of 82–88% with >95% purity. The phosphine catalyst enhances reaction efficiency by stabilizing transition states and reducing side-product formation.

Ultrasound-Assisted Synthesis

Enhanced Kinetics via Sonication

Ultrasound irradiation (40 kHz) accelerates the reaction by improving mass transfer and reducing activation energy. A typical protocol involves:

  • Reactants : 2,5-dichlorophenol (1 equiv), hexyl isocyanate (1.1 equiv), POCl₃ (1.05 equiv).

  • Solvent : Acetonitrile.

  • Duration : 2 hours at 30°C.

Yields improve to 90–92%, with a 20% reduction in reaction time compared to conventional methods.

Solid-Phase Synthesis for High-Throughput Applications

Immobilized Reagent Strategy

A polystyrene-supported phosphorylating agent enables stepwise synthesis:

  • Loading : 2,5-Dichlorophenol is immobilized on resin via a linker.

  • Phosphorylation : Treatment with POCl₃ forms the resin-bound phosphoryl chloride.

  • Amidation : Cleavage with hexylamine releases the product.

This method achieves 85% yield and simplifies purification, though scalability is limited by resin capacity.

Reductive Amination of Phosphorylated Intermediates

Two-Step Process

  • Phosphorylation : 2,5-Dichlorophenol reacts with phosphorus pentachloride (PCl₅) to form the phosphoryl chloride.

  • Reductive Amination : Sodium cyanoborohydride reduces the imine formed between the phosphoryl chloride and hexylamine.

Conditions :

  • Solvent : Methanol at 0°C.

  • Yield : 78–80%.

This method is notable for avoiding toxic byproducts but requires careful pH control.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical65–7590–92ScalabilityMoisture sensitivity
Phosphine Catalysis82–8895–98Mild conditionsCost of catalyst
Ultrasound-Assisted90–9294–96Reduced reaction timeSpecialized equipment required
Solid-Phase8597Ease of purificationLow throughput
Reductive Amination78–8088–90Environmentally friendlypH sensitivity

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